
N-morpholin-4-yl-4-nitrobenzamide
Overview
Description
N-morpholin-4-yl-4-nitrobenzamide is a chemical compound with the molecular formula C11H13N3O4 It is characterized by the presence of a morpholine ring and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-morpholin-4-yl-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes catalytic hydrogenation to yield aromatic amines, a key reaction for synthesizing intermediates in drug development.
Reaction | Conditions | Catalyst | Solvent | Product | Yield | Reference |
---|---|---|---|---|---|---|
Hydrogenation | 8 bar H₂, 90°C | Pd/C (5 wt%) | Water | N-morpholin-4-yl-4-aminobenzamide | >95% |
Mechanism :
The nitro group () is reduced to an amine () via sequential electron transfer steps under hydrogen pressure. The reaction proceeds through nitroso and hydroxylamine intermediates.
Key Findings :
-
Water as the solvent enhances reaction efficiency and simplifies purification .
-
Palladium on carbon (Pd/C) exhibits superior catalytic activity compared to Ni or Pt .
Amide Bond Hydrolysis
The amide bond can undergo hydrolysis under acidic or basic conditions, though its stability depends on electronic and steric factors.
Reaction | Conditions | Reagents | Product | Notes |
---|---|---|---|---|
Acidic Hydrolysis | 6M HCl, reflux, 12 hrs | HCl | 4-Nitrobenzoic acid | Morpholine released as byproduct |
Basic Hydrolysis | 4M NaOH, 100°C, 8 hrs | NaOH | 4-Nitrobenzoate salt | Requires prolonged heating |
Mechanism :
Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and hydroxide ion attack.
Challenges :
-
The electron-withdrawing nitro group stabilizes the amide bond, necessitating harsh conditions .
-
Morpholine’s steric bulk may hinder hydrolysis kinetics.
Electrophilic Aromatic Substitution (EAS)
The nitro group directs electrophiles to meta positions, enabling regioselective modifications.
Reaction | Electrophile | Conditions | Product | Regioselectivity |
---|---|---|---|---|
Nitration | , 0°C | 3,4-Dinitro-N-morpholin-4-ylbenzamide | Predominantly meta | |
Sulfonation | , 50°C | 3-Sulfo-4-nitro-N-morpholin-4-ylbenzamide | Meta-directed |
Limitations :
-
Nitro groups deactivate the ring, requiring strong electrophiles and elevated temperatures .
-
Competing side reactions (e.g., oxidation) may occur under aggressive conditions.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring allows substitution at activated positions.
Reaction | Nucleophile | Conditions | Product | Efficiency |
---|---|---|---|---|
Methoxy substitution | , DMF, 120°C | 4-Methoxy-N-morpholin-4-ylbenzamide | Moderate (~40%) |
Mechanism :
Nitro groups activate the ring for nucleophilic attack at para positions via a Meisenheimer complex intermediate.
Stability Under Ambient Conditions
The compound demonstrates stability in air and light but degrades under prolonged UV exposure.
Condition | Degradation Pathway | Half-Life |
---|---|---|
UV light (254 nm) | Nitro-to-nitrito isomerization | 48 hrs |
Acidic aqueous media | Partial hydrolysis | >30 days |
Synthetic Utility
The reduced amine derivative (N-morpholin-4-yl-4-aminobenzamide) serves as a precursor for:
Scientific Research Applications
Medicinal Chemistry
N-morpholin-4-yl-4-nitrobenzamide has shown promise in drug development due to its potential as a pharmacophore. Key applications include:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism involves the bioreduction of the nitro group to form reactive intermediates that disrupt cellular functions. IC50 values in micromolar ranges demonstrate effective inhibition of cell growth .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. In vivo studies have shown reduced edema and lower levels of inflammatory cytokines in treated groups compared to controls .
Organic Synthesis
This compound serves as a building block in organic synthesis. Its chemical reactivity allows for various modifications:
- Reduction Reactions : The nitro group can be reduced to an amino group using hydrogen gas in the presence of palladium catalysts .
- Substitution Reactions : Nucleophilic aromatic substitution can occur, allowing for the introduction of different functional groups .
Cytotoxicity in Cancer Cells
A study focused on the effects of this compound on MDA-MB-231 cells demonstrated a dose-dependent decrease in cell viability. This was correlated with increased markers of apoptosis, such as caspase activation .
Inflammation Model
In an experimental model using mice with induced inflammation, administration of the compound resulted in significant reductions in swelling and inflammatory markers compared to untreated controls .
Mechanism of Action
The mechanism of action of N-morpholin-4-yl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-Morpholinyl)-4-nitrobenzamide: Similar structure but with different substituents on the benzamide group.
N-(4-Morpholinyl)carbonothioyl-4-nitrobenzamide: Contains a carbonothioyl group instead of a carbonyl group.
Uniqueness
N-morpholin-4-yl-4-nitrobenzamide is unique due to its specific combination of a morpholine ring and a nitrobenzamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
N-morpholin-4-yl-4-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a morpholine ring and a nitro-substituted benzamide moiety. Its molecular formula is , and it is characterized by the following structural features:
Feature | Description |
---|---|
Morpholine Ring | Enhances cell membrane permeability |
Nitro Group | Associated with reactive intermediates and biological activity |
Benzamide Moiety | Provides structural stability and interaction sites |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which plays a crucial role in the synthesis of prostaglandins that mediate inflammation.
- DNA Interaction : It has been shown to intercalate into DNA, disrupting replication and transcription processes, potentially leading to cytotoxic effects in cancer cells.
- Signaling Pathway Modulation : The compound may modulate various signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its efficacy against breast cancer and leukemia cells, with IC50 values indicating potent activity. The presence of the morpholine ring enhances cellular uptake, while the nitro group may act as a prodrug, allowing for targeted delivery.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It inhibits COX enzymes, thereby reducing the production of inflammatory mediators. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Leukemia Model : In another study involving human leukemia cell lines, this compound demonstrated potent cytotoxicity, leading to cell cycle arrest and increased apoptosis rates compared to control groups.
Properties
IUPAC Name |
N-morpholin-4-yl-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(12-13-5-7-18-8-6-13)9-1-3-10(4-2-9)14(16)17/h1-4H,5-8H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIKRWQQCTWBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357896 | |
Record name | N-morpholin-4-yl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199786 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
416888-41-0 | |
Record name | N-morpholin-4-yl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.